Tinidazole Labeled d4 is a deuterated form of tinidazole, a nitroimidazole antibiotic primarily used to treat various protozoan infections. The compound is notable for its application in both clinical and research settings, particularly in pharmacokinetic studies due to its isotopic labeling, which allows for precise tracking within biological systems.
Tinidazole was first developed in 1972 and is recognized for its efficacy against Trichomonas vaginalis, Entamoeba histolytica, and Giardia lamblia infections. It is classified under the World Health Organization's List of Essential Medicines, highlighting its importance in treating infections globally .
Methods
The synthesis of Tinidazole Labeled d4 involves several steps that utilize beta-hydroxyethyl sulfide and deuterated 2-methyl-5-nitroimidazole as starting materials. A notable method includes the following steps:
Structure
The molecular formula for Tinidazole Labeled d4 is , with a molecular weight of approximately 251.27 g/mol. The presence of deuterium atoms (D) instead of hydrogen in specific positions allows for enhanced tracking in metabolic studies.
Tinidazole Labeled d4 participates in various chemical reactions primarily due to its nitro group, which can undergo reduction under anaerobic conditions, leading to the formation of reactive intermediates that interact with microbial DNA.
Tinidazole acts as a prodrug that is activated upon reduction within anaerobic microorganisms. The mechanism involves:
Tinidazole Labeled d4 has significant applications in both clinical and research settings:
Tinidazole-d4 incorporates four deuterium atoms at the terminal methyl group of the ethylsulfonylethyl side chain (–CD₃ instead of –CH₃). This positioning targets a metabolically vulnerable site where oxidative metabolism by cytochrome P450 enzymes (e.g., CYP3A4) predominantly occurs. Deuteration at the β-ethyl group significantly retards metabolic cleavage, thereby extending the drug’s plasma half-life without altering its chemical or biological activity [1] [9]. The molecular formula shifts from C₈H₁₃N₃O₄S (tinidazole) to C₈H₉D₄N₃O₄S (tinidazole-d4), maintaining identical steric and electronic properties due to deuterium’s isotopic nature [5] [10].
Table 1: Strategic Deuteration Sites in Tinidazole-d4
Molecular Region | Functional Group | Deuteration Site | Purpose |
---|---|---|---|
Ethylsulfonylethyl side chain | –CH₂–CH₃ (ethyl) | –CD₃ (terminal methyl) | Blocks oxidative demethylation metabolism |
Imidazole core | 2-Methyl-5-nitroimidazole | None | Preserves pharmacophore activity |
Deuteration of the ethyl group employs heterogeneous catalysis (e.g., Pd/C or PtO₂ in D₂O) and homogeneous catalysis (e.g., Wilkinson’s catalyst in deuterated solvents). For nitroimidazoles like tinidazole, acidic D₂O conditions (pD 2–4) facilitate H/D exchange at electron-deficient α-carbons adjacent to sulfonyl groups. However, the presence of the nitro group (–NO₂) necessitates controlled temperatures (30–50°C) to prevent reduction [5] [7]. Direct exchange on preformed tinidazole yields <30% deuterium incorporation due to steric hindrance. Instead, deuterated intermediates like 1-(2-ethylsulfonylethyl-d₄)-2-methyl-5-nitroimidazole are synthesized via deuterated alkylating agents (e.g., CD₃CD₂SO₂CH₂CH₂Br) [9].
Table 2: Catalytic Systems for H/D Exchange in Imidazole Derivatives
Method | Catalyst | Solvent | Deuteration Efficiency | Limitations |
---|---|---|---|---|
Heterogeneous exchange | 10% Pd/D₂O | D₂O (pD 3.5) | 20–25% | Low regioselectivity |
Homogeneous exchange | RhCl(PPh₃)₃ | CD₃OD | 40–60% | Catalyst deactivation by nitro group |
Alkylative deuteration | None (deuterated alkyl halide) | Acetone-d₆ | >98% | Requires multi-step synthesis |
Solvent polarity critically influences deuterium retention during intermediate synthesis. Aprotic polar solvents like methyl isobutyl ketone (MIBK) minimize back-exchange by restricting protic interactions. Lewis acids (e.g., AlCl₃, BF₃, or Na₂MoO₄) catalyze the condensation between deuterated β-hydroxy diethyl sulfide (HOCH₂CH₂SCD₃) and 2-methyl-5-nitroimidazole. AlCl₃ enhances electrophilicity at the imidazole’s N1 position, accelerating nucleophilic attack by the thioether while preserving deuterium integrity [1] [9]. Optimal conditions use MIBK at 80°C with 0.5 mol% Na₂MoO₄, achieving 92% yield of 1-(β-ethioethyl-d₄)-2-methyl-5-nitroimidazole [9].
Table 3: Solvent and Catalyst Impact on Deuteration Efficiency
Solvent | Lewis Acid Catalyst | Reaction Temp (°C) | Deuterium Loss | Intermediate Yield |
---|---|---|---|---|
Xylene | AlCl₃ (0.3 mol%) | 110 | 8–12% | 78% |
MIBK | Na₂MoO₄ (0.5 mol%) | 80 | <2% | 92% |
DMF | BF₃·Et₂O (1.0 mol%) | 70 | 15–20% | 65% |
Tinidazole-d4 synthesis follows a two-step sequence:
Key optimization parameters include:
Table 4: Optimization Variables in Tinidazole-d4 Synthesis
Step | Variable | Optimal Range | Effect on Yield/Purity |
---|---|---|---|
Condensation | Solvent | MIBK | ↑ Yield (92%) via reduced D-loss |
Catalyst (Na₂MoO₄) | 0.5 mol% | ↑ Rate without epimerization | |
Oxidation | H₂O₂ concentration | 30% w/v | Prevents sulfone byproducts |
Temperature | 50°C | ↓ H/D scrambling vs. radical pathways |
Final purification uses crystallization from ethanol/water (1:3), yielding tinidazole-d4 with 99.5% isotopic purity and <0.1% non-deuterated impurities, as confirmed by LC-MS and ²H-NMR [9].
CAS No.: 334-48-5
CAS No.: 121-79-9
CAS No.: 1164-45-0
CAS No.: 116383-34-7
CAS No.:
CAS No.: